molecular formula C23H22FN5O3 B2595302 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 922137-41-5

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2595302
CAS No.: 922137-41-5
M. Wt: 435.459
InChI Key: VAVZGKHNYZGWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused bicyclic core (pyrazole + pyrimidine) with a ketone group at position 2. Key structural features include:

  • Ethyl linker connecting the core to an acetamide group, providing conformational flexibility.
  • 4-Methoxyphenyl moiety on the acetamide, contributing to hydrogen-bonding capacity and solubility via the methoxy group .

The molecular formula is C₂₃H₂₂FN₅O₃, with a molecular weight of 435.46 g/mol. Synthesis routes typically involve condensation of pyrazolo[3,4-d]pyrimidinone intermediates with substituted acetamides under nucleophilic conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-32-18-8-6-16(7-9-18)12-21(30)25-10-11-29-22-19(13-27-29)23(31)28(15-26-22)14-17-4-2-3-5-20(17)24/h2-9,13,15H,10-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVZGKHNYZGWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its diverse biological activities. The presence of fluorine and methoxy groups in its structure may enhance its pharmacological properties, including metabolic stability and bioavailability.

The molecular formula of the compound is C20H18FN5O2C_{20}H_{18}FN_5O_2 with a molecular weight of 411.5 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H18FN5O2C_{20}H_{18}FN_5O_2
Molecular Weight411.5 g/mol
CAS Number922083-06-5
StructureStructure

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with the pyrazolo structure were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.

In a comparative study, certain pyrazole derivatives demonstrated IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, indicating potent anti-inflammatory activity . The compound's structural modifications could enhance selectivity and potency against COX-II.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives are known for their effectiveness against various pathogens. For example, related compounds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Such findings suggest that this compound may also possess similar antimicrobial properties.

Case Study 1: COX-II Inhibition

A study published in ACS Omega highlighted the design and synthesis of novel pyrazole derivatives aimed at COX-II inhibition. Among these, a derivative structurally related to our compound exhibited an IC50 of 1.33 μM against COX-II while maintaining low ulcerogenic effects . This suggests that modifications in the pyrazolo framework can lead to effective anti-inflammatory agents.

Case Study 2: Antitubercular Activity

In research focused on anti-tubercular agents, several pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds derived from similar scaffolds showed promising results with IC90 values indicating effective inhibition without significant cytotoxicity . This reinforces the potential application of this compound in treating tuberculosis.

Scientific Research Applications

Pharmacological Applications

A. Cancer Treatment

The compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle and cellular proliferation, making them attractive targets for cancer therapy. Research has shown that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide can inhibit CDK activity effectively, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .

B. Neurodegenerative Diseases

Inhibition of specific kinases has been linked to neuroprotection in models of neurodegenerative diseases. The ability of this compound to modulate kinase activity may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease by influencing pathways involved in neuronal survival and function .

Biochemical Research

A. Mechanistic Studies

The compound can serve as a tool in biochemical research to elucidate the roles of CDKs in various cellular processes. By selectively inhibiting these kinases, researchers can study the downstream effects on cell cycle progression and metabolism . This application is crucial for understanding how dysregulation of these pathways contributes to diseases like cancer.

B. Drug Development

As a lead compound, this compound can be modified to enhance potency and selectivity against specific CDK isoforms. This approach is vital in drug development pipelines focusing on creating more effective and targeted cancer therapies .

Data Summary Table

Application AreaSpecific Use CasePotential Impact
Cancer TreatmentCDK inhibitionReduced tumor growth
Neurodegenerative DiseasesNeuroprotection through kinase modulationImproved neuronal survival
Biochemical ResearchMechanistic studies on CDK functionsEnhanced understanding of cellular processes
Drug DevelopmentLead compound for new therapeuticsDevelopment of targeted cancer therapies

Case Studies and Findings

A. Inhibition Studies

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit selective inhibition of certain CDK isoforms associated with various cancers. For instance, one study highlighted the effectiveness of these compounds in reducing cell viability in multiple myeloma models .

B. Structural Activity Relationship (SAR)

Research into the structural modifications of pyrazolo[3,4-d]pyrimidines has revealed critical insights into how changes in substituents can enhance or diminish biological activity. These findings are essential for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidinone Derivatives

Compound Name Core Substituent (Position 5) Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-Fluorobenzyl 4-Methoxyphenyl 435.46 Enhanced solubility (methoxy), moderate lipophilicity (fluorine)
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 4-Methylbenzyl 2,4-Dichlorophenoxy 512.37 High lipophilicity (chlorine), potential metabolic stability issues
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Phenyl 4-Fluorophenyl 497.50 Rigid structure (phenyl core), fluorophenyl for target affinity
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromen-4-one-linked ethyl 4-Fluorophenyl 571.20 Extended conjugation (chromenone), dual fluorine for enhanced binding

Key Findings and Implications

Substituent Effects on Physicochemical Properties

  • Halogenated Groups: The target compound’s 2-fluorobenzyl group balances lipophilicity (LogP ~2.8 estimated) and metabolic stability compared to the dichlorophenoxy group in , which may incur higher toxicity risks .
  • Methoxy vs. Chloro: The 4-methoxyphenyl acetamide in the target compound improves aqueous solubility (cLogP ~1.2) relative to the dichlorophenoxy analog (cLogP ~3.5) .

Spectroscopic and Structural Insights

NMR studies (e.g., ) reveal that substituents at positions 5 and 6 of the pyrazolo[3,4-d]pyrimidinone core significantly alter chemical environments. For instance:

  • The 2-fluorobenzyl group in the target compound causes upfield shifts in adjacent protons due to electron-withdrawing effects .
  • In contrast, 4-methylbenzyl () induces downfield shifts in aromatic regions, reflecting altered electron density .

Computational and Graph-Based Comparisons

Graph-theoretical methods () highlight structural similarities between the target compound and analogs. For example:

  • The pyrazolo[3,4-d]pyrimidinone core is a conserved "scaffold" across all compounds, with Tanimoto similarity scores >0.85 .
  • Substituent variations (e.g., fluorobenzyl vs. methylbenzyl) are identified as critical nodes in similarity networks, explaining divergent biological activities .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo[3,4-d]pyrimidinone scaffolds are functionalized by reacting with α-chloroacetamides under reflux in aprotic solvents like DMF or DMSO. Evidence from analogous syntheses shows that maintaining a 1:1 molar ratio of the pyrazolo-pyrimidinone core to the chloroacetamide derivative at 80–100°C for 12–24 hours yields intermediate products, which are further alkylated or acylated to introduce the 2-fluorobenzyl and 4-methoxyphenyl groups . Solvent choice and reaction time are critical to minimizing side products like imine tautomers .

Q. How is structural characterization of this compound performed to confirm its purity and tautomeric forms?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is pivotal. For instance, 1^1H NMR can resolve tautomeric equilibria (amine vs. imine forms) via distinct proton signals: amidic NH protons appear at δ 13.30 ppm, while amine/imine NH protons resonate between δ 10.10–11.20 ppm . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and substituent positioning, as demonstrated in structurally related pyrazolo-pyrimidinone derivatives .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Mixed solvent systems (e.g., ethanol-water or acetonitrile-toluene) are preferred. Ethanol-water (7:3 v/v) is effective for gradual crystallization, minimizing amorphous byproducts. For temperature-sensitive compounds, slow evaporation of acetonitrile at 4°C yields high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric equilibrium between amine and imine forms in this compound?

  • Methodological Answer : Tautomer ratios (e.g., 50:50 amine:imine) are solvent- and temperature-dependent. Polar aprotic solvents (DMF, DMSO) stabilize the imine form due to strong solvation of the NH proton, while protic solvents (ethanol) favor the amine tautomer. Variable-temperature NMR studies (25–80°C) can quantify equilibrium shifts, with imine content increasing by ~15% at elevated temperatures . Computational modeling (DFT) further predicts tautomeric stability under varying dielectric conditions .

Q. What strategies can optimize the synthetic yield of the pyrazolo[3,4-d]pyrimidinone core while minimizing ring-opening side reactions?

  • Methodological Answer : Key strategies include:

  • Catalyst selection : Lewis acids like ZnCl2_2 accelerate cyclization while suppressing hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 20–30% by minimizing thermal degradation .
  • Protecting groups : Temporarily masking reactive NH sites with tert-butoxycarbonyl (Boc) groups prevents undesired ring-opening during alkylation steps .

Q. How does the electronic nature of substituents (e.g., 2-fluorobenzyl vs. 4-methoxyphenyl) modulate biological activity in related compounds?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., fluorine) enhance binding to kinase ATP pockets by increasing dipole interactions, while electron-donating groups (e.g., methoxy) improve solubility and pharmacokinetics. For example, fluorinated derivatives show 3–5-fold higher inhibitory activity against tyrosine kinases compared to non-fluorinated analogs . Molecular docking simulations (using AutoDock Vina) correlate substituent electronegativity with binding affinity .

Q. What analytical techniques are recommended to resolve conflicting data on metabolite identification in pharmacokinetic studies?

  • Methodological Answer : Discrepancies in metabolite profiles are addressed via:

  • LC-HRMS/MS : Combines high-resolution mass accuracy with fragmentation patterns to distinguish isobaric metabolites.
  • Isotopic labeling : 19^{19}F-NMR tracks fluorine-containing metabolites in plasma, avoiding interference from endogenous compounds .
  • Cross-validation : Comparing data across multiple ionization modes (ESI+/ESI−) reduces false positives in untargeted metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.